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Compound of Interest

N-Benzo[1,3]dioxol-5-yl-
Compound Name:

succinamic acid
CAS No.: 313393-56-5

Cat. No.: B186044

Get Quote

Executive Summary & Chemical Identity[1]

The N-benzodioxol-5-yl-succinamic acid scaffold combines two "privileged structures" in drug
discovery: the 1,3-benzodioxole ring (found in tadalafil and paroxetine) and the succinamic acid
linker. While often viewed merely as the open-ring precursor to N-substituted succinimides
(anticonvulsants), the succinamic acid form possesses distinct biochemical utility as a
metalloprotease inhibitor and a plant growth regulator (auxin mimic).

Core Structure Analysis

o |[UPAC Name: 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid
¢ Molecular Formula: C11H11NOs
+ Key Pharmacophore:

o Lipophilic Domain: The 1,3-benzodioxole ring acts as a bioisostere for the phenyl group,
improving metabolic stability against ring hydroxylation while introducing potential CYP450
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interactions.

o H-Bonding Domain: The amide linker (-NH-CO-) provides essential hydrogen bond
donor/acceptor sites.

o Hydrophilic Tail: The terminal carboxylic acid (-COOH) confers solubility and allows for salt
formation or enzymatic interaction (e.g., zinc binding in metalloenzymes).

Chemical Synthesis & Experimental Protocols

The synthesis of N-benzodioxol-5-yl-succinamic acid relies on the nucleophilic attack of the
electron-rich benzodioxole amine on the electron-deficient carbonyl of succinic anhydride.

Protocol A: Synthesis of N-Benzodioxol-5-yl-succinamic
Acid

Objective: High-yield synthesis of the open-chain acid without cyclization to the imide.

Reagents:

3,4-Methylenedioxyaniline (Benzo[d][1,3]dioxol-5-amine) [1.0 eq]

Succinic Anhydride [1.1 eq]

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Catalyst: None required (spontaneous reaction)

Step-by-Step Methodology:

e Preparation: Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous DCM in a round-
bottom flask under nitrogen atmosphere.

o Addition: Dropwise add a solution of 3,4-methylenedioxyaniline (10 mmol in 10 mL DCM)
over 15 minutes. Scientific Note: The exothermic nature of amine acylation requires
controlled addition to prevent localized overheating.
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e Reaction: Stir at room temperature (25°C) for 4—6 hours. The product typically precipitates
out of the non-polar solvent as the zwitterionic or polar acid form is formed.

« |solation: Filter the precipitate. Wash the filter cake 3x with cold DCM to remove unreacted
anhydride.

 Purification: Recrystallize from Ethanol/Water (9:1).
 Validation:

o TLC: Mobile phase Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid. Product R_f < Starting
Amine.

o IR Spectroscopy: Look for broad -OH stretch (2500-3300 cm~1) and two carbonyl peaks:
Amide | (~1650 cm~1) and Acid C=0 (~1710 cm™1).

Protocol B: Cyclization to N-Benzodioxol-5-yl-
succinimide

Context: Many "analogs" in literature are actually the cyclized imide form (phensuximide
analogs).

Methodology:

Take the succinamic acid product from Protocol A.

Suspend in Acetic Anhydride (3.0 eq) and Sodium Acetate (0.1 eq).

Heat to 80°C for 2 hours.

Quench with ice water. The precipitate is the succinimide (closed ring).

Structural Analogs & Structure-Activity Relationship
(SAR)

The biological activity of this scaffold is highly sensitive to modifications at three vectors.
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Vector Analysis Table

Vector

Modification

L Primary
Effect on Activity .
Application

Aryl Ring (Head)

1,3-Benzodioxole
(Parent)

High metabolic
stability; CYP
inhibition potential.[1]

Anticonvulsant /

Anticancer

3,4-Dichlorophenyl

Increased lipophilicity;

decreased solubility.

Antimicrobial

4-Methoxyphenyl

Electron-donating;

faster metabolism.

Analgesic

Linker (Body)

Succinamic (-CHz-

Flexible; H-bond Enzyme Inhibition

CHz2-) donor/acceptor. (Protease)
Rigid; Michael
Maleamic (-CH=CH-) acceptor (covalent Irreversible Inhibition
binding).
2,2- Steric bulk; prevents
] ) ) ] Stable Prodrugs
Dimethylsuccinamic hydrolysis.
) Carboxylic Acid (- lonic interaction; Zinc HDAC / MMP
Tail (End) o o
COOH) binding. Inhibition

Hydroxamic Acid (-
CONHOH)

Stronger Zinc

chelation.

Potent HDAC Inhibitor

Ester (-COOR)

Prodrug; improved
membrane

permeability.

CNS Penetration

Visualization: Synthesis & SAR Workflow
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Figure 1: Synthetic divergence from the core N-benzodioxol-5-yl-succinamic acid scaffold to
three distinct therapeutic classes.

Biological Applications & Mechanism of Action[2][3]
Anticonvulsant Activity (Succinimide Pathway)

The cyclized analog (N-benzodioxol-5-yl-succinimide) functions similarly to Phensuximide and
Methsuximide.

¢ Mechanism: Blockade of T-type calcium channels (Ca_v3.x) in thalamic neurons.

« Advantage: The benzodioxole ring increases lipophilicity compared to a simple phenyl ring,
potentially enhancing blood-brain barrier (BBB) penetration.

+ Reference Grounding: Research indicates that N-aryl succinimides substituted with electron-
withdrawing or lipophilic groups (like the methylenedioxy bridge) exhibit protection against
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maximal electroshock (MES) seizures [1, 2].

Anticancer & Enzyme Inhibition (Acid Pathway)

The open-chain succinamic acid analogs act via different mechanisms:

« MMP/HDAC Inhibition: The terminal carboxylic acid (or its hydroxamic acid derivative) can
chelate the Zinc ion in the active site of Histone Deacetylases (HDACS) or Matrix
Metalloproteinases (MMPs). The benzodioxole group occupies the hydrophobic pocket
adjacent to the active site.

e Mitochondrial Stress: Benzodioxole derivatives have been shown to inhibit mitochondrial
function in glucose-starved tumor cells, disrupting the mTOR pathway [3].[1]

Plant Growth Regulation (Auxin Mimics)

Analogs where the succinamic acid chain is modified (e.g., to a thio-acetic acid derivative or
specific amide) act as TIR1 auxin receptor agonists. The benzodioxole ring mimics the indole
ring of natural auxin (IAA) but with different degradation kinetics [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide [benchchem.com]

» To cite this document: BenchChem. [Technical Guide: N-Benzodioxol-5-yl-succinamic Acid &
Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186044/docs#technical-guide-n-benzodioxol-5-yl-
succinamic-acid-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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